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The burgeoning field of immunopeptidomics, which focuses on the analysis of peptides
presented by MHC molecules, holds immense promise for the development of novel
immunotherapies and vaccines. However, the lack of data standardization has been a
significant hurdle. The recently developed Immunopeptidomics Ontology (ImPQO) aims to
address this by providing a standardized terminology and semantic framework for
immunopeptidomics data. This guide provides an objective comparison of ImPO's
completeness against other relevant ontologies, supported by experimental workflow details
and visual representations of key biological pathways.

Ontology Comparison: ImPO vs. Alternatives

The completeness of an ontology can be evaluated by its breadth and depth in covering a
specific domain. For immunopeptidomics, a complete ontology should encompass concepts
related to sample processing, experimental procedures, mass spectrometry data,
bioinformatics analysis, and the underlying immunology. Here, we compare the
Immunopeptidomics Ontology (ImPO) with two other widely used ontologies in the immunology
space: the Ontology for Immune Epitopes (used by the Immune Epitope Database - IEDB) and
the Gene Ontology (GO).
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While ImPO is the first dedicated effort to standardize the terminology and semantics
specifically for the immunopeptidomics domain, other ontologies have been used to describe
related concepts.[1][2] The Ontology for Immune Epitopes, developed for the IEDB, focuses on
capturing detailed information about immune epitopes and their recognition.[3] The Gene
Ontology provides a broad framework for molecular and cellular biology but does not delve into
the specifics of immunopeptidomics experimental workflows.[4]

Table 1: Qualitative Comparison of Ontologies for Immunopeptidomics
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Feature

Immunopeptidomic
s Ontology (ImPO)

Ontology for
Immune Epitopes
(IEDB)

Gene Ontology
(GO)

Primary Focus

Standardization of
immunopeptidomics
experimental and

bioinformatics data.[5]

Cataloging intrinsic
and extrinsic
information of immune

epitopes.[3]

Annotation of gene
products across all
domains of molecular

and cellular biology.[4]

Experimental

Workflow Coverage

High: Aims to
encapsulate and
systematize data from

the entire workflow.[5]

Moderate: Focuses on
the epitope and its
interaction, with less
detail on the
experimental
generation of the

peptide.

Low: Describes high-
level biological
processes, not
specific experimental

steps.

Data-Centricity

High: Designed to be
populated with actual

experimental data.

Moderate: Data is
structured around the
epitope and its

associated assays.

Low: Primarily class-
centric, not designed
for direct data

representation.

Interoperability

High: Cross-
references 24 relevant
ontologies, including
NCIT and Mondo
Disease Ontology.[2]

Moderate:
Complements and
integrates with GO
and IMGT-Ontology.

[3]

High: Widely
integrated across
numerous biological

databases.

Specific
Immunopeptidomics

Concepts

Comprehensive
coverage of concepts
like peptide
identification,
guantification, and
associated

bioinformatics tools.

Strong in defining
epitope characteristics
and immune
responses (T-cell, B-

cell).

General terms for
antigen processing
and presentation, but
lacks granularity for

specific techniques.

Table 2: Quantitative Comparison of Ontology Coverage (Estimated)
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. . Ontology for Gene Ontology
. Immunopeptidomic .
Domain Coverage Immune Epitopes (GO) (Immunology
s Ontology (ImPO)
(IEDB) Subset)
Sample Preparation Extensive Limited Minimal
Immunoaffinity ) o L
o Extensive Limited Minimal
Purification
Mass Spectrometry Extensive Limited Minimal
Peptide Identification Extensive Moderate Minimal
Bioinformatics ] .
) Extensive Moderate Minimal
Analysis
MHC Allele ) ) o
High High Limited
Nomenclature
Immune Response ] ]
Moderate Extensive High

Assays

Key Biological Pathways in Immunopeptidomics

A thorough understanding of the antigen processing and presentation pathways is fundamental
to immunopeptidomics. Ontologies in this domain must accurately represent these complex
biological processes.

MHC Class | Antigen Presentation Pathway

The MHC class | pathway is responsible for presenting endogenous antigens, such as viral or
tumor-specific peptides, to CD8+ T cells.[1][6]
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Caption: MHC Class | antigen processing and presentation pathway.

MHC Class Il Antigen Presentation Pathway

The MHC class Il pathway presents exogenous antigens, derived from extracellular pathogens
or proteins, to CD4+ T cells.[4][6]
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Caption: MHC Class Il antigen processing and presentation pathway.

Standard Immunopeptidomics Experimental
Workflow

The completeness of the Immunopeptidomics Ontology can be further evaluated by its ability to
model the entire experimental workflow. A typical immunopeptidomics experiment involves
several key stages, from sample preparation to data analysis. The Minimal Information About
an Immuno-Peptidomics Experiment (MIAIPE) guidelines emphasize the importance of
reporting detailed information for each of these steps to ensure reproducibility.
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Caption: Standard immunopeptidomics experimental workflow.
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Detailed Experimental Protocol

The following protocol outlines the key steps in a typical immunopeptidomics experiment. A
comprehensive ontology should have terms to describe the parameters and reagents used in
each of these steps.

1. Sample Preparation

o Cell Lysis: Cells or tissues are lysed to release MHC-peptide complexes. Lysis buffers
typically contain detergents to solubilize membranes and protease inhibitors to prevent
peptide degradation.

o Lysate Clarification: The cell lysate is cleared by centrifugation to remove insoluble cellular
debris.

2. Immunoaffinity Purification of MHC-Peptide Complexes

o Antibody Preparation: Monoclonal antibodies specific for MHC class | or class Il molecules
are coupled to a solid support, such as agarose or magnetic beads.

e Immunoprecipitation: The cleared lysate is incubated with the antibody-coupled beads to
capture the MHC-peptide complexes.

e Washing: The beads are washed extensively to remove non-specifically bound proteins.

» Peptide Elution: The bound peptides are eluted from the MHC molecules, typically using a
mild acid treatment.

3. Peptide Cleanup

e The eluted peptides are further purified and concentrated using methods like solid-phase
extraction (SPE) with C18 columns to remove detergents and other contaminants before
mass spectrometry analysis.

4. LC-MS/MS Analysis

e Liquid Chromatography (LC): The purified peptides are separated based on their
physicochemical properties using reverse-phase liquid chromatography.
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o Tandem Mass Spectrometry (MS/MS): As peptides elute from the LC column, they are
ionized and analyzed in the mass spectrometer. In a data-dependent acquisition (DDA)
mode, precursor ions are selected for fragmentation, generating fragment ion spectra that
are characteristic of the peptide sequence.

5. Data Analysis

o Database Searching: The acquired MS/MS spectra are searched against a protein sequence
database to identify the corresponding peptide sequences.

 Validation: The peptide identifications are statistically validated to control the false discovery
rate (FDR).

» Quantification: The relative or absolute abundance of identified peptides can be determined.

e Annotation: Peptides are annotated based on their origin, for example, as coming from
neoantigens in cancer studies.

Conclusion

The Immunopeptidomics Ontology (ImMPO) represents a significant advancement in the
standardization of the immunopeptidomics field. Its comprehensive coverage of the
experimental and computational workflows, from sample preparation to data analysis, makes it
a more complete and suitable ontology for this domain compared to the more focused Ontology
for Immune Epitopes and the broader Gene Ontology. By providing a data-centric model, ImPO
facilitates the integration and analysis of the complex and heterogeneous data generated in
immunopeptidomics research. The adoption of ImMPO by the research community will be crucial
for enhancing data sharing, reproducibility, and ultimately, for accelerating the translation of
immunopeptidomics discoveries into clinical applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://academic.oup.com/jnci/article/105/16/1172/942776
https://pubmed.ncbi.nlm.nih.gov/38857186/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1287064/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1287064/
http://maadi-clinical.byethost8.com/d/image.htm?imageKey=ALLRG/65035
https://www.youtube.com/watch?v=Qg3ssde8fj8
https://microbenotes.com/mhc-antigen-processing-presentation/
https://www.benchchem.com/product/b8523279#evaluating-the-completeness-of-the-immunopeptidomics-ontology
https://www.benchchem.com/product/b8523279#evaluating-the-completeness-of-the-immunopeptidomics-ontology
https://www.benchchem.com/product/b8523279#evaluating-the-completeness-of-the-immunopeptidomics-ontology
https://www.benchchem.com/product/b8523279#evaluating-the-completeness-of-the-immunopeptidomics-ontology
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8523279?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8523279?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

